![molecular formula C16H30N2O4 B6363272 Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate CAS No. 1253527-84-2](/img/structure/B6363272.png)
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate
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Description
Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate is a synthetic compound. It contains a tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of a BOC group for amine protection . Common methods include stirring a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The compound contains an ester group, which features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . It also contains a tert-butyloxycarbonyl (BOC) group attached to an amine .Chemical Reactions Analysis
The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-5-21-13(19)11-17-12-16(9-7-6-8-10-16)18-14(20)22-15(2,3)4/h17H,5-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLVCAHALABTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CCCCC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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